

Ald-Ph-amido-PEG3-C2-NH2: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: **Ald-Ph-amido-PEG3-C2-NH2**

Cat. No.: **B605295**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and applications of the heterobifunctional linker, **Ald-Ph-amido-PEG3-C2-NH2**. This molecule is a valuable tool in the fields of bioconjugation, drug delivery, and proteomics, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functionality

Ald-Ph-amido-PEG3-C2-NH2 is a polyethylene glycol (PEG)-based linker characterized by two distinct reactive termini, enabling the sequential or orthogonal conjugation of different molecules.

- **Aldehyde-Phenyl (Ald-Ph) Group:** One terminus features a benzaldehyde group. This aldehyde functionality allows for the specific and covalent attachment to molecules containing primary amines, such as the N-terminus of proteins or the side chain of lysine residues, through a process called reductive amination.^{[1][2]} The phenyl group provides a stable scaffold for the aldehyde.
- **Primary Amine (-NH2) Group:** The other end of the linker is terminated with a primary amine. This amine group serves as a versatile handle for conjugation to various electrophilic groups, such as carboxylic acids (forming a stable amide bond), NHS esters, or isothiocyanates.

- PEG3 Spacer: A discrete three-unit polyethylene glycol (PEG) spacer connects the two reactive ends. This hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous environments, reduces aggregation, and provides a flexible spacer arm to mitigate steric hindrance between the conjugated molecules.[3][4]

The combination of these features makes **Ald-Ph-amido-PEG3-C2-NH2** an ideal candidate for linking proteins, peptides, or antibodies to small molecule drugs, fluorescent dyes, or other biomolecules.

Physicochemical Properties

A summary of the key quantitative data for **Ald-Ph-amido-PEG3-C2-NH2** is presented in the table below.

Property	Value	Source(s)
CAS Number	1404111-56-3	[4][5][6][7][8][9]
Molecular Formula	C16H24N2O5	[4]
Molecular Weight	324.4 g/mol	[4][9]
Purity	Typically ≥95%	[4]
Appearance	White to off-white solid	N/A
Storage Conditions	-20°C, desiccated	[3][4][10]

Experimental Protocol: Protein Conjugation via Reductive Amination

This section details a general protocol for the conjugation of a protein to a small molecule functionalized with **Ald-Ph-amido-PEG3-C2-NH2**. This procedure involves the formation of a Schiff base between the aldehyde group of the linker and a primary amine on the protein, followed by reduction to a stable secondary amine bond.

Materials:

- Protein of interest (containing accessible primary amines)

- **Ald-Ph-amido-PEG3-C2-NH2** functionalized small molecule
- Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) stock solution (e.g., 5 M in 1 N NaOH)
- Quenching Solution: 1 M Tris-HCl, pH 7.4
- Purification system (e.g., size-exclusion chromatography, dialysis)

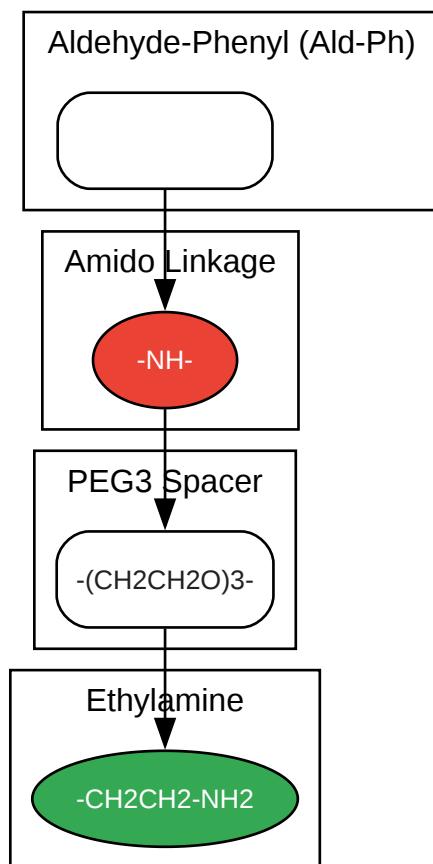
Procedure:

- Protein Preparation:
 - Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
 - If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it with the Conjugation Buffer using dialysis or a desalting column.
- Conjugation Reaction:
 - Add the **Ald-Ph-amido-PEG3-C2-NH2** functionalized small molecule to the protein solution. A molar excess of the linker-small molecule (typically 10-50 fold) is recommended to drive the reaction.
 - Gently mix the solution and allow the initial Schiff base formation to proceed for 30-60 minutes at room temperature.
- Reduction:
 - Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.^[1] Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

- Quenching:
 - Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted aldehyde groups.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove the excess unreacted small molecule and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
- Characterization:
 - Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm the successful conjugation.

Visualizations

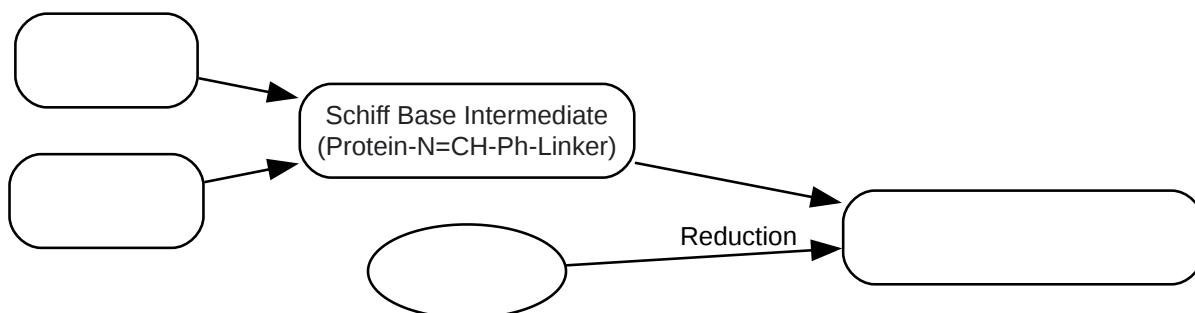
Molecular Structure



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Caption: Structural components of **Ald-Ph-amido-PEG3-C2-NH2**.

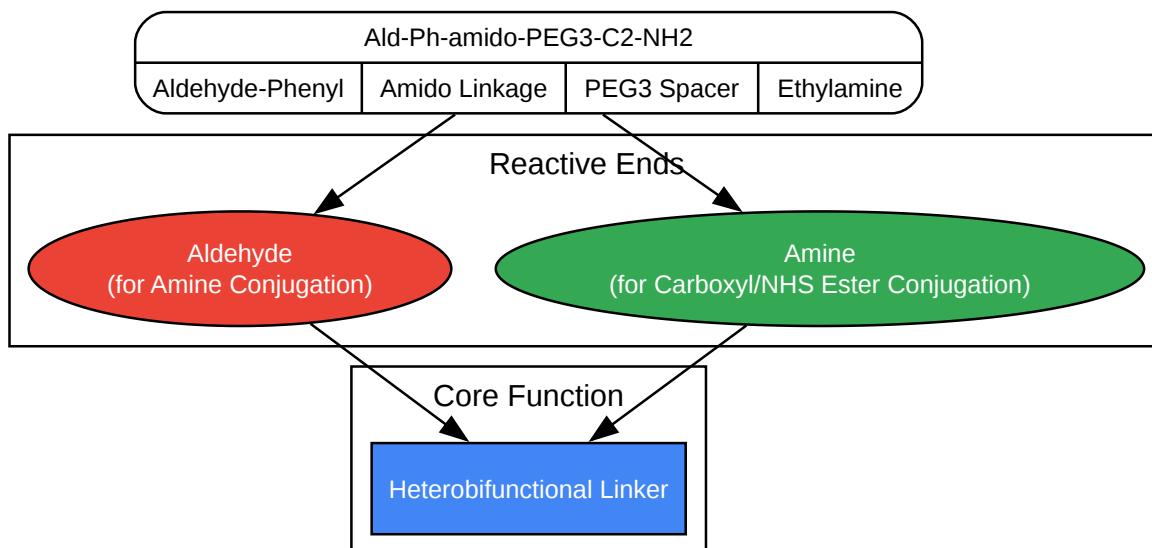
Reductive Amination Workflow



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Caption: Reductive amination conjugation pathway.

Logical Relationship of Components



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Caption: Functional components of the linker.

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